molecular formula C8H5BrF2O2 B122118 4-Bromo-2,6-difluorophenylacetic acid CAS No. 537033-54-8

4-Bromo-2,6-difluorophenylacetic acid

Cat. No. B122118
M. Wt: 251.02 g/mol
InChI Key: GBFFYYLXGIHKLU-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorophenylacetic acid is a compound that is structurally related to various brominated aromatic compounds which have been studied for their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions offer insights into the chemical behavior that 4-Bromo-2,6-difluorophenylacetic acid might exhibit.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the introduction of bromine into the aromatic ring, which can be achieved through various methods such as direct bromination or through the use of bromine-containing reagents. For example, the synthesis of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives involves acylation of an aminoquinazoline with unsaturated acid chlorides or mixed anhydrides . Similarly, 4-Bromo-2,6-difluorophenylacetic acid could be synthesized through related acylation reactions or by bromination of a precursor compound.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques such as FT-IR and UV-Vis, as well as X-ray diffraction. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these techniques, and its intermolecular contacts were examined using Hirshfeld surfaces . These methods could similarly be applied to determine the molecular structure of 4-Bromo-2,6-difluorophenylacetic acid.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of a bromine atom can make the aromatic ring more reactive towards nucleophiles. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, leading to the formation of 6-aminonicotinic acid . This suggests that 4-Bromo-2,6-difluorophenylacetic acid could also undergo similar carboxylation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine and other substituents on the aromatic ring. These properties include solubility, melting point, and reactivity. For instance, the derivatization of carboxylic acids with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography indicates that the introduction of a bromine-containing group can enhance the detection of carboxylic acids . The physical and chemical properties of 4-Bromo-2,6-difluorophenylacetic acid would likely be affected by the bromine and fluorine substituents, potentially altering its solubility and reactivity.

Scientific Research Applications

Environmental Impact and Toxicology

Research on structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), highlights the environmental fate, behavior, and toxicological effects of these compounds. For instance, studies have detailed the widespread distribution of 2,4-D in the environment and its potential lethal effects on non-target organisms, including aquatic species, plants, and potentially humans. These findings underscore the importance of understanding the environmental and ecological consequences of using such compounds, which could be relevant for studying 4-Bromo-2,6-difluorophenylacetic acid (Islam et al., 2017).

Analytical Detection Methods

The development of analytical methods for detecting and quantifying related compounds in various matrices is crucial for monitoring their presence and understanding their environmental impact. For example, the use of fluorescein isothiocyanate-dextran (FITC-d) as an indicator of intestinal permeability in broiler chickens illustrates the importance of sensitive and specific analytical techniques in research applications (Liu et al., 2021). Such methods could be adapted or serve as a basis for developing techniques for 4-Bromo-2,6-difluorophenylacetic acid analysis.

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related compounds, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, can provide insights into the chemical behavior, reactivity, and potential applications of 4-Bromo-2,6-difluorophenylacetic acid. These studies are fundamental for expanding the use of such compounds in various scientific and industrial applications (Qiu et al., 2009).

Safety And Hazards

The compound causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFFYYLXGIHKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378359
Record name 4-Bromo-2,6-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluorophenylacetic acid

CAS RN

537033-54-8
Record name 4-Bromo-2,6-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2,6-difluorophenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-(4-bromo-2,6-difluorophenyl)acetonitrile (0.5 g, 2.155 mmol) in H2SO4 (3 mL, 56.3 mmol) and H2O (3 mL, 167 mmol) was stirred at 60° C. for 16 h. After LCMS analysis showed the starting material had disappeared, the mixture was dissolved in H2O (20 mL) and extracted by EA (2×30 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=3/1 to 1/1) to yield 2-(4-bromo-2,6-difluorophenyl)acetic acid (0.3 g, 0.718 mmol, 33.3% yield): 1H NMR (400 MHz, CD3OD) δ 7.13-7.05 (m, 2H), 3.71 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2-(4-bromo-2,6-difluorophenyl)acetamide (7.20 mmol) in ethanol (10 mL) was treated with 6N aq sodium hydroxide (90 mmol) at room temperature. The vessel was then stirred in an oil bath at 80° C. After one hour the reaction mixture had turned clear. After stirring overnight, the reaction mixture was cooled to room temperature, at which point the pH was adjusted to ˜1 with 6N aq HCl. A white precipitate formed, and the solution was concentrated to a volume of ˜10 mL, at which point it was extracted three times with ethyl acetate. The combined organic layers were washed twice with brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a solid (837 mg, 41% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.60 (s, 2 H) 7.49 (d, J=6.82 Hz, 2 H) 12.82 (br. s., 1 H).
Name
2-(4-bromo-2,6-difluorophenyl)acetamide
Quantity
7.2 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
90 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

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